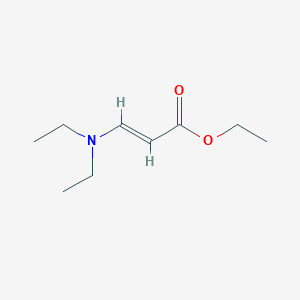

Ethyl 3-(diethylamino)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(diethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTPVARYELNKNQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13894-28-5 | |

| Record name | 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(diethylamino)acrylate: Synthesis, Reactivity, and Applications

Executive Summary

Ethyl 3-(diethylamino)acrylate is a versatile bifunctional molecule possessing the reactivity of both an α,β-unsaturated ester and an enamine. This unique electronic structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic systems. Its utility is most prominently demonstrated in the pharmaceutical and agrochemical industries as a key building block for quinolone-based antibacterial agents and various fungicides. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, an exploration of its characteristic reactivity, and a discussion of its primary applications. All methodologies are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible outcomes in a research and development setting.

Molecular Identity and Physicochemical Properties

This compound is characterized by an ethyl ester group conjugated with a carbon-carbon double bond, which is, in turn, substituted with a diethylamino group at the β-position. This enamine-ester system dictates its physical and chemical properties.

The molecule exists as a mixture of (E) and (Z) isomers, with the (E)-isomer generally being the more stable. The data presented below corresponds to the most commonly encountered form of the compound.

Table 1: Physicochemical Properties of this compound and its Dimethyl Analog

| Property | Value for this compound | Value for Ethyl 3-(dimethylamino)acrylate (for comparison) | Source(s) |

| Molecular Formula | C₉H₁₇NO₂ | C₇H₁₃NO₂ | N/A |

| Molecular Weight | 171.24 g/mol | 143.18 g/mol | [1] |

| CAS Number | 617-64-1 | 924-99-2 / 1117-37-9 | N/A |

| Appearance | Colorless to yellow liquid | Clear yellow to light orange liquid | [2] |

| Boiling Point | 88 °C @ 6 mmHg | 186 °C (atm)[3] / 118-121 °C @ 7.5 mmHg[4] | N/A |

| Density | Not available | ~0.995 g/cm³ @ 20 °C | [3] |

| Solubility | Not available | Slightly soluble in water (90 g/L @ 25 °C) | [3][4] |

| Flash Point | Not available | > 110 °C |

Note: Due to the prevalence of data for the dimethyl analog, its properties are included for comparative purposes. Researchers should anticipate similar, but not identical, characteristics for the diethyl compound.

Spectroscopic Characterization

3.1 ¹H NMR Spectroscopy (Expected) In a solvent like CDCl₃, the proton NMR spectrum is expected to show:

-

Vinyl Protons: Two characteristic doublets in the olefinic region. The proton at C2 (α to the carbonyl) would be further downfield due to the ester's electron-withdrawing effect, likely around 4.5-5.0 ppm. The proton at C3 (β to the carbonyl) would be further upfield, influenced by the electron-donating amine, likely around 7.2-7.6 ppm. The large coupling constant (J ≈ 12-15 Hz) would confirm a trans relationship.

-

Diethylamino Group: A quartet around 3.2-3.4 ppm for the two methylene (-NCH₂-) groups, coupled to the methyl protons. A triplet around 1.1-1.2 ppm for the six methyl (-CH₃) protons.

-

Ethyl Ester Group: A quartet around 4.0-4.2 ppm for the oxo-methylene (-OCH₂-) group, coupled to the methyl protons. A triplet around 1.2-1.3 ppm for the three methyl (-CH₃) protons.

3.2 ¹³C NMR Spectroscopy (Expected) The carbon NMR spectrum would be characterized by:

-

Carbonyl Carbon: A signal in the downfield region, typically ~167-170 ppm.

-

Olefinic Carbons: The C3 carbon, directly attached to the nitrogen, would be significantly downfield (~145-150 ppm). The C2 carbon would appear more upfield (~95-100 ppm).

-

Diethylamino Carbons: Methylene carbons (-NCH₂-) around 40-45 ppm and methyl carbons (-CH₃) around 12-15 ppm.

-

Ethyl Ester Carbons: The oxo-methylene carbon (-OCH₂-) at ~60 ppm and the methyl carbon (-CH₃) at ~14 ppm.

3.3 Infrared (IR) Spectroscopy (Expected) The IR spectrum provides key functional group information:

-

C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ , characteristic of a conjugated ester.

-

C=C Stretch: A strong absorption band around 1600-1620 cm⁻¹ , which is shifted to a lower wavenumber and intensified by conjugation with the amine.

-

C-N Stretch: A moderate band around 1150-1250 cm⁻¹ .

-

C-O Stretch: A strong band in the fingerprint region, typically around 1250-1300 cm⁻¹ .

Synthesis and Purification

4.1 Reaction Principle: The Michael Addition

The most direct and widely used synthesis of this compound is the conjugate (or Michael) addition of diethylamine to ethyl propiolate. This reaction is highly efficient and proceeds readily. The causality behind this choice is the electrophilic nature of the β-carbon of the alkyne, which is activated by the electron-withdrawing ethyl ester group. The nucleophilic diethylamine readily attacks this site, leading to the formation of the enamino ester product. The reaction is typically exothermic.

4.2 Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, confirmed by the spectroscopic characterization outlined in Section 3.0, validates the procedure.

Materials & Equipment:

-

Ethyl propiolate (0.2 mol)

-

Diethylamine (0.2 mol)

-

Anhydrous Ethyl Alcohol (250 mL)

-

500 mL Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Short-path distillation apparatus (Vigreux column recommended)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl propiolate (19.6 g, 0.2 mol) in 150 mL of anhydrous ethyl alcohol.

-

Nucleophile Addition: Prepare a solution of diethylamine (14.6 g, 0.2 mol) in 100 mL of ethyl alcohol in a dropping funnel.

-

Reaction Execution: While stirring the ethyl propiolate solution at room temperature, add the diethylamine solution dropwise over 30-45 minutes. An exothermic reaction will be observed; maintain the temperature near ambient with a water bath if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3.5 hours to ensure complete conversion.

-

Solvent Removal: Remove the ethyl alcohol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by vacuum distillation. Collect the fraction boiling at approximately 88 °C under 6 mmHg vacuum . This should yield the pure this compound (expect ~30 g, 87% yield).

4.3 Synthesis Workflow Diagram

Sources

- 1. 2-(Diethylamino)ethyl acrylate | C9H17NO2 | CID 17050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethyl 3-(N,N-dimethylamino)acrylate(924-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. hnl17_sln.html [ursula.chem.yale.edu]

Ethyl 3-(diethylamino)acrylate CAS number 36149-51-6

An In-depth Technical Guide to Ethyl 3-(diethylamino)acrylate

Topic: this compound CAS Number: 36149-51-6 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile chemical intermediate characterized by its unique electronic structure, possessing functionalities of an α,β-unsaturated ester and an enamine. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a key component in conjugate addition reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and process development. This compound is a reactive liquid whose characteristics are dictated by the interplay between the electron-withdrawing acrylate group and the electron-donating diethylamino substituent.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value / Description | Reference |

| CAS Number | 36149-51-6 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | Inferred |

| Molecular Weight | 171.24 g/mol | Inferred |

| IUPAC Name | ethyl (2E)-3-(diethylamino)prop-2-enoate | Inferred |

| Synonyms | Ethyl N,N-diethylaminoacrylate | [2] |

| Boiling Point | 88°C @ 6 mmHg | [3] |

| Appearance | Not specified, likely a liquid | Inferred |

Note: Due to the prevalence of data for the dimethyl analog, some properties are inferred based on structural similarity.

Synthesis Pathway: Aza-Michael Addition

The most direct and common synthesis of this compound is through the aza-Michael addition of diethylamine to ethyl propiolate.[3] This reaction is typically exothermic and proceeds readily at room temperature, leveraging the high reactivity of the electron-deficient alkyne in the propiolate ester towards the nucleophilic amine.

Caption: Synthesis via Aza-Michael addition.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures for the synthesis of analogous compounds.[3]

Objective: To synthesize this compound.

Materials:

-

Ethyl propiolate (0.2 mol)

-

Diethylamine (0.2 mol)

-

Ethyl alcohol (250 mL total)

-

Round-bottom flask (500 mL)

-

Stirring apparatus

-

Addition funnel

-

Rotary evaporator

-

Short path distillation apparatus (Vigreux column)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 19.6 g (0.2 mol) of ethyl propiolate in 150 mL of ethyl alcohol.

-

Reagent Addition: Prepare a solution of 14.6 g (0.2 mol) of diethylamine in 100 mL of ethyl alcohol. Add this solution dropwise to the stirred ethyl propiolate solution at room temperature using an addition funnel.

-

Scientific Rationale: The dropwise addition is crucial for controlling the exothermic nature of the reaction, preventing overheating and potential side reactions. Ethanol serves as a polar protic solvent to facilitate the reaction.

-

-

Reaction: Stir the resulting mixture at room temperature for approximately 3.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the ethyl alcohol solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 88°C under a vacuum of 6 mmHg.[3] This yields the pure this compound product.

-

Self-Validation: The boiling point under a specific vacuum is a key physical constant. A sharp, stable boiling point during distillation indicates the purity of the collected fraction. The final product's identity and purity should be confirmed by NMR or GC-MS.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its identity as a push-pull alkene, making it an excellent Michael acceptor and a versatile precursor for various heterocyclic compounds.

Role as a Michael Acceptor

The core reactivity involves the conjugated system where the nitrogen lone pair pushes electron density into the double bond, while the ester carbonyl pulls density away. This makes the β-carbon (C2 of the acrylate) highly electrophilic and susceptible to attack by nucleophiles in a conjugate addition, or Michael addition, reaction.[6][7]

Caption: General mechanism of Michael Addition.

Intermediate for Active Pharmaceutical Ingredients (APIs)

While specific examples for the diethyl- derivative are less documented, the structurally similar Ethyl 3-(dimethylamino)acrylate is a well-known intermediate in the synthesis of important APIs.[8] This suggests a high potential for this compound in similar roles.

-

Quinolone Antibiotics: This class of anti-infective drugs often features a core heterocyclic structure. Enaminoates like this compound are critical for constructing this quinolone core through cyclization reactions. Examples of drugs synthesized using the dimethyl analog include Ciprofloxacin, Levofloxacin, and Moxifloxacin.[8]

-

Modern Fungicides: The synthesis of agricultural fungicides such as Pyraclostrobin relies on pyrazole intermediates, which can be efficiently synthesized using enaminoates as starting materials.[8]

Polymer Science and Drug Delivery

Polymers derived from amino-functionalized acrylates, such as poly(2-(diethylamino)ethyl methacrylate) (pDEAEMA), are widely researched for advanced drug delivery systems.[9][10] These polymers exhibit pH-responsive behavior due to the tertiary amine groups.[9] In acidic environments (like tumor microenvironments or endosomes), the amines become protonated, leading to polymer swelling or micelle disassembly, which triggers the release of an encapsulated drug.[9] This "smart" release mechanism enhances therapeutic efficacy and reduces side effects. While not a direct polymerization monomer itself, this compound serves as a model compound for studying the reactivity and properties relevant to these advanced materials.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The safety information is generally applicable to its class of compounds.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H317 | May cause an allergic skin reaction. | [11] |

| H402 | Harmful to aquatic life. | [12] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [13] |

| P273 | Avoid release to the environment. | [12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||

| P333+P313 | IF SKIN irritation or rash occurs: Get medical advice/attention. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Recommendations:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12][13]

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity as a Michael acceptor make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory and beyond.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com: [Link][3]

-

PubChem. (n.d.). (Z)-ethyl 3-(dimethylamino)acrylate. National Center for Biotechnology Information. Retrieved from [Link][11]

-

The Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link][5]

-

SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link][4]

-

LookChem. (n.d.). EthylN,N-diethylaminoacrylate CAS No.36149-51-6. Retrieved from [Link][2]

-

Chen, Q., et al. (2016). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link][6]

-

National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link][7]

-

National Institutes of Health. (2024). Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. Retrieved from [Link][10]

Sources

- 1. CAS Registry Number List of Chemicals 35951-28-1 to 36314-97-3-- ChemNet [chemnet.com]

- 2. EthylN,N-diethylaminoacrylate CAS No.36149-51-6, CasNo.36149-51-6 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Z)-ethyl 3-(dimethylamino)acrylate | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Ethyl 3-(diethylamino)acrylate molecular weight and formula C9H17NO2

An In-Depth Technical Guide to Ethyl 3-(diethylamino)acrylate: Properties, Synthesis, and Applications

Introduction

This compound is a versatile organic compound that holds significant value as a chemical intermediate, particularly in the pharmaceutical and agrochemical industries. Structurally, it is an enamine, a class of compounds characterized by an amine group attached to a double bond, and an α,β-unsaturated ester. This unique combination of functional groups imparts a rich and varied reactivity, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and key applications, with a focus on its role in drug development and scientific research.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is crucial for its identification, handling, and use in synthetic procedures.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| CAS Number | 36149-51-6 | [1] |

| IUPAC Name | ethyl 3-(diethylamino)prop-2-enoate | N/A |

| Synonyms | This compound | [1] |

| Appearance | Colorless to Yellow Liquid/Powder | |

| Boiling Point | 88 °C at 6 mmHg | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the vinyl protons of the acrylate backbone, and the N-diethyl groups (a quartet and a triplet). The coupling constant between the vinyl protons can confirm the stereochemistry (typically the E-isomer is more stable). ¹³C NMR spectroscopy provides further confirmation, with distinct peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethyl and diethylamino groups.[3]

-

Mass Spectrometry (MS) : GC-MS analysis will show a molecular ion peak corresponding to its molecular weight (143.18 g/mol for the related dimethylamino analog), along with a fragmentation pattern characteristic of the ester and amine functionalities.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester (around 1700-1720 cm⁻¹) and the C=C stretch of the enamine system (around 1600-1650 cm⁻¹).

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound is achieved through the Michael addition of diethylamine to ethyl propiolate. This reaction is highly exothermic and proceeds readily under mild conditions.

Causality of the Experimental Design

The choice of reactants and conditions is governed by fundamental chemical principles:

-

Nucleophilic Addition : Diethylamine acts as a nucleophile, attacking the electron-deficient alkyne of ethyl propiolate. The reaction is a conjugate addition, driven by the strong electron-withdrawing effect of the adjacent ester group.

-

Solvent : Ethanol is a suitable polar protic solvent that can facilitate the reaction by stabilizing the charged intermediates.

-

Temperature Control : The reaction is exothermic; therefore, adding the diethylamine solution dropwise at room temperature allows for effective heat dissipation and prevents uncontrolled side reactions.

-

Purification : Distillation under reduced pressure (vacuum distillation) is the standard method for purifying the final product. This technique allows the liquid to boil at a lower temperature, preventing thermal decomposition of the compound.[2]

Detailed Experimental Protocol: Synthesis of this compound[3]

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 19.6 g (0.2 mol) of ethyl propiolate in 150 ml of ethyl alcohol.

-

Reactant Addition : Prepare a separate solution of 14.6 g (0.2 mol) of diethylamine in 100 ml of ethyl alcohol. Add this solution dropwise to the stirred ethyl propiolate solution at room temperature.

-

Reaction : The reaction is exothermic. After the addition is complete, continue stirring the mixture at room temperature for approximately 3.5 hours to ensure the reaction goes to completion.

-

Solvent Removal : Remove the ethyl alcohol solvent using a rotary evaporator.

-

Purification : The resulting residue is purified by distillation through a short Vigreux column under reduced pressure (boiling point 88°C at 6 mmHg) to yield pure this compound. The reported yield for this procedure is approximately 87%.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound's bifunctional nature makes it a powerful synthon for creating heterocyclic compounds, which form the core of many therapeutic agents.

Intermediate for Quinolone Antibiotics

This compound is a key precursor in the synthesis of modern quinolone and fluoroquinolone antibiotics, such as Levofloxacin.[5] These drugs are crucial for treating a wide range of bacterial infections. The enamine moiety allows for cyclization reactions to form the characteristic quinolone ring system.

Agrochemical Synthesis

It is also employed in the production of fungicides.[6] The acrylate structure can be incorporated into larger molecules designed to disrupt the biological processes of pathogenic fungi, protecting crops and improving agricultural yields.

Potential in Advanced Material Science

While direct applications are in small molecule synthesis, related structures such as 2-(diethylamino)ethyl methacrylate (DEAEM) are extensively researched for creating "smart" polymers.[7] These polymers are stimuli-responsive, meaning their properties change in response to environmental triggers like pH or temperature.[7] This highlights the potential utility of the diethylaminoethyl motif in advanced applications like:

-

Controlled Drug Release : Polymers containing this group can be designed to release a therapeutic payload under specific physiological conditions (e.g., the acidic environment of a tumor).[7]

-

Gene Delivery : Cationic polymers derived from similar monomers can form complexes with negatively charged nucleic acids (like siRNA), acting as non-viral vectors for gene therapy.[8]

Caption: Key application areas for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

| Hazard Class | Statement |

| Skin Sensitization | H317: May cause an allergic skin reaction.[4] |

| Aquatic Hazard | H402: Harmful to aquatic life.[9] |

Recommended Safety Precautions[10][11]

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of the material and its container in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is a chemical intermediate of considerable utility, defined by the dual reactivity of its enamine and acrylate ester functionalities. Its straightforward and high-yielding synthesis makes it an accessible and valuable precursor for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for leveraging its full potential in both academic and industrial research settings.

References

-

Protheragen. This compound. Available from: [Link]

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

PubChem. Ethyl trans-3-dimethylaminoacrylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (Z)-ethyl 3-(dimethylamino)acrylate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.

- Google Patents. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.

-

ChemBK. Ethyl 3-(N,N-dimethylamino)acrylate. Available from: [Link]

-

SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ACS Publications. Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. Biomacromolecules. Available from: [Link]

-

MDPI. Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Available from: [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. prepchem.com [prepchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 | CID 5369162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(N,N-dimethylamino)acrylate | 1117-37-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of Ethyl 3-(diethylamino)acrylate: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(diethylamino)acrylate, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data and a comparative study with its saturated analog, Ethyl 3-(diethylamino)propanoate. This approach offers valuable insights for researchers, scientists, and drug development professionals in identifying and characterizing this compound. The guide covers the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound is an α,β-unsaturated ester containing a tertiary amine functionality. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and polymers. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide aims to provide a detailed reference for its spectroscopic properties.

-

Predicted Spectroscopic Data: Theoretical data generated from computational models to provide an expected spectral profile.

-

Comparative Experimental Data: Published experimental data for the closely related saturated analog, Ethyl 3-(diethylamino)propanoate, will be used as a reference to infer and understand the spectroscopic behavior of the target molecule.[1]

This comparative approach allows for a robust interpretation of the expected spectral features of this compound.

Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections detail the standard experimental protocols for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Thin Film: If the sample is a non-volatile oil, a thin film can be cast on a salt plate.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder or the solvent.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(diethylamino)acrylate: Starting Materials and Strategic Selection

Introduction: The Synthetic Value of Ethyl 3-(diethylamino)acrylate

This compound is a versatile β-enamino ester, a class of compounds highly valued in organic synthesis for their unique electronic properties.[1] Possessing both a nucleophilic α-carbon and an electrophilic β-carbon, these molecules serve as crucial building blocks for a diverse array of more complex chemical structures, including various pharmaceutical intermediates. Their utility in constructing heterocyclic systems and in carbon-carbon bond-forming reactions underscores the importance of efficient and reliable synthetic access.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each pathway. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical logic.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two robust and well-established chemical transformations: the Michael addition and the condensation of a β-dicarbonyl compound. A third, less common but notable, approach involves the use of specialized formylating agents. The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions.

Primary Synthetic Pathways

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Transformation |

| Route 1: Michael Addition | Ethyl propiolate | Diethylamine | Nucleophilic Conjugate Addition |

| Route 2: Condensation | Ethyl acetoacetate | Diethylamine | Enamine Formation via Condensation |

| Route 3: Formylation Variants | Ethyl acetate / Ketene diethyl acetal | Formylating Agent (e.g., Vilsmeier reagent) | One-pot formylation and amination |

Route 1: Michael Addition - The Direct Approach

The most direct and frequently cited method for the synthesis of this compound is the Michael (or conjugate) addition of diethylamine to ethyl propiolate.[2] This reaction is an exemplary case of a nucleophilic addition to an activated alkyne, driven by the electron-withdrawing nature of the ester group.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine at the β-carbon of the ethyl propiolate triple bond. This initial attack is highly regioselective due to the polarization of the alkyne by the conjugated ester group, which renders the β-carbon electron-deficient. The resulting zwitterionic intermediate is then protonated, typically by a solvent molecule or another molecule of the amine, to yield the final enamine product. The reaction is generally exothermic and proceeds readily at room temperature.

Caption: Mechanism of Michael Addition.

Experimental Protocol: Michael Addition

This protocol is adapted from established literature procedures.[2]

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

-

Rotary evaporator

-

Short path distillation apparatus (e.g., Vigreux column)

-

Ethyl propiolate (CAS: 623-47-2)

-

Diethylamine (CAS: 109-89-7)

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve ethyl propiolate (0.2 mol) in 150 mL of anhydrous ethanol and cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of diethylamine (0.2 mol) in 100 mL of anhydrous ethanol.

-

Add the diethylamine solution dropwise to the stirred ethyl propiolate solution over a period of 30-60 minutes, maintaining the temperature below 10°C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3.5 hours.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

The resulting residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 88°C at 6 mmHg to yield this compound as a clear liquid.[2]

Safety Considerations:

-

Ethyl propiolate is a lachrymator and is irritating to the eyes and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethylamine is a corrosive, flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if inhaled. All manipulations should be performed in a fume hood with appropriate PPE.

-

The reaction is exothermic; careful control of the addition rate and temperature is crucial to prevent uncontrolled boiling.

Route 2: Condensation of a β-Ketoester - The Versatile Alternative

Mechanism and Rationale

The reaction proceeds through a series of equilibrium steps. Initially, the secondary amine performs a nucleophilic attack on the ketone carbonyl of the ethyl acetoacetate to form a hemiaminal intermediate. This is often the rate-determining step and can be facilitated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][5] The hemiaminal then undergoes dehydration (elimination of a water molecule) to form an iminium ion. Finally, a base (which can be another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the conjugated C=C double bond of the enamine product. The removal of water as it is formed is critical to drive the equilibrium towards the product.

Caption: Mechanism of Condensation Reaction.

Experimental Protocol: Condensation Reaction

Materials and Equipment:

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ethyl acetoacetate (CAS: 141-97-9)

-

Diethylamine (CAS: 109-89-7)

-

Toluene or a similar azeotroping solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

-

To a round-bottom flask, add ethyl acetoacetate (1.0 eq), diethylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically several hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Self-Validation: The progress of the reaction can be monitored by techniques such as TLC or GC-MS to observe the consumption of starting materials and the formation of the product. The removal of water provides a clear visual cue for reaction completion.

Comparison of Synthetic Routes

| Feature | Route 1: Michael Addition | Route 2: Condensation |

| Starting Materials | Ethyl propiolate, Diethylamine | Ethyl acetoacetate, Diethylamine |

| Atom Economy | High (100% atom economical) | Lower (water is a byproduct) |

| Reaction Conditions | Mild (often room temperature), exothermic | Requires heating (reflux) and water removal |

| Catalyst | Typically not required | Acid catalyst is often beneficial |

| Yield | Generally high (often >85%)[2] | Good to high, dependent on efficient water removal |

| Workup/Purification | Simple solvent removal followed by distillation | Solvent removal, potential neutralization, and distillation |

| Scalability | Feasible, but the exothermic nature requires careful thermal management on a large scale. | Generally straightforward to scale up. |

| Cost/Availability | Ethyl propiolate can be more expensive and less readily available than ethyl acetoacetate. | Starting materials are common, inexpensive bulk chemicals. |

Expert Insight: For laboratory-scale synthesis where expediency and high yield are paramount, the Michael addition (Route 1) is often the preferred method due to its mild conditions and excellent atom economy. For larger-scale industrial production, the condensation reaction (Route 2) may be more economically viable due to the lower cost and widespread availability of ethyl acetoacetate.[6] The choice ultimately depends on a careful evaluation of cost, available equipment, and safety considerations for the intended scale of production.

Product Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), ethyl groups on the nitrogen (quartet and triplet), and the two vinylic protons (doublets). The coupling constant between the vinylic protons can confirm the stereochemistry (typically the E-isomer is favored in the Michael addition). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two vinylic carbons, and the carbons of the ethyl groups. Data for the analogous (E)-ethyl 3-(dimethylamino)acrylate shows signals around 169 (C=O), 152 (=CH-N), and 80 (=CH-COOEt) ppm.[7][8] |

| FTIR | Strong absorption band for the C=O stretch of the conjugated ester (approx. 1700-1720 cm⁻¹), a C=C stretching vibration (approx. 1600-1650 cm⁻¹), and C-N stretching bands. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (171.24 g/mol ). |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-understood synthetic pathways. The Michael addition of diethylamine to ethyl propiolate offers a direct, high-yielding, and atom-economical route under mild conditions, making it an excellent choice for many laboratory applications. The condensation of ethyl acetoacetate with diethylamine provides a cost-effective and highly scalable alternative, utilizing readily available starting materials. The choice between these methods allows researchers to tailor their synthetic strategy based on specific project requirements, including scale, cost, and available resources. By understanding the mechanisms and practical considerations outlined in this guide, scientists can confidently and efficiently produce this valuable synthetic intermediate for their research and development endeavors.

References

-

Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

- ACS Publications. (2025). Poly(2-(diethylamino)ethyl methacrylate)

-

SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- The Royal Society of Chemistry. (2014).

- Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction.

- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.

- ResearchGate. (2025). A new synthesis of alkyl ( E)-(3-dimethylamino)

- Making Molecules. (2024). Enamines.

-

PubChem. (n.d.). Ethyl trans-3-dimethylaminoacrylate. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Enamine Reactions.

- BLDpharm. (n.d.). 1117-37-9|(E)-Ethyl 3-(dimethylamino)

- Zenodo. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Oregon State University. (n.d.). Reactions & Properties of Enamines.

- Wikipedia. (n.d.). Michael addition reaction.

- University of Wisconsin-Madison. (n.d.). hnl17_sln.html.

- ChemicalBook. (n.d.).

- The Royal Society of Chemistry. (2013).

- Lu Le Laboratory. (2013).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978).

- ResearchGate. (n.d.). Proton nuclear magnetic resonance (¹H-NMR) spectrum of poly(2-(dimethylamino)

- WordPress.com. (2024).

- PubChem. (n.d.). 2-(Diethylamino)

- PubChem. (n.d.). 2-(Dimethylamino)

- RSC Publishing. (n.d.). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)

- ResearchGate. (2025). Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance.

- ResearchGate. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Enamines — Making Molecules [makingmolecules.com]

- 5. fiveable.me [fiveable.me]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 | CID 5369162 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sourcing and Application of Ethyl 3-(diethylamino)acrylate for Research Professionals

This guide provides an in-depth analysis of Ethyl 3-(diethylamino)acrylate, a versatile chemical intermediate crucial for various research and development applications, particularly in the pharmaceutical and materials science sectors. It is designed to equip researchers, chemists, and drug development professionals with the necessary technical knowledge for effective sourcing, quality validation, and safe handling of this compound.

Introduction to this compound

This compound is an α,β-unsaturated ester, often classified as a vinylogous urethane. Its unique electronic structure, featuring an electron-donating diethylamino group conjugated with an electron-withdrawing ethyl acrylate moiety, makes it a highly reactive and valuable building block in organic synthesis. It primarily serves as a Michael acceptor, readily reacting with nucleophiles to form a wide array of complex molecules.

Chemical Structure and Properties

The structure of this compound is characterized by a carbon-carbon double bond that is activated for nucleophilic attack.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5349-53-1 | N/A |

| Molecular Formula | C₉H₁₇NO₂ | N/A |

| Molecular Weight | 171.24 g/mol | N/A |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 88°C at 6 mmHg | [2] |

| Purity (Typical) | >97% (GC) | |

Significance in Research and Development

The primary utility of this compound lies in its role as a precursor for synthesizing complex heterocyclic compounds. It is a key intermediate in the production of various pharmaceuticals. For instance, related compounds like Ethyl 3-(N,N-dimethylamino)acrylate are pivotal in synthesizing quinolone-based anti-infective drugs such as Ciprofloxacin and Moxifloxacin[3]. The diethylamino variant offers different steric and electronic properties, allowing researchers to fine-tune the characteristics of the final products.

Its reactivity makes it a valuable tool in combinatorial chemistry and the development of novel molecular scaffolds for drug discovery programs. The compound's ability to introduce a protected aminoethyl chain via conjugate addition is a frequently employed strategy in multi-step syntheses.

Commercial Availability and Procurement Strategy

This compound is available from several major chemical suppliers that cater to the research and development community. Purity levels typically range from 97% to over 99%. For most synthetic applications, a purity of ≥98% is recommended to minimize side reactions from potential impurities.

Workflow for Sourcing and Qualification

A systematic approach to sourcing and qualifying this reagent is essential for experimental reproducibility. The process involves identifying reliable suppliers, evaluating the provided specifications, and performing in-house verification upon receipt.

Caption: Recommended workflow for procurement and quality control.

Major Commercial Suppliers

The following table lists several well-known suppliers of this compound for research purposes. Researchers should always consult the latest catalog and Certificate of Analysis (CoA) for the most accurate information.

Incoming Material Verification Protocol

While suppliers provide a Certificate of Analysis, it is a cornerstone of good laboratory practice (GLP) to independently verify the identity and purity of critical starting materials. This self-validating step prevents costly experimental failures and ensures the integrity of research data.

Protocol 1: Spectroscopic Identity and Purity Confirmation

Objective: To confirm the chemical identity of the received this compound and assess its purity using NMR and IR spectroscopy.

1. Sample Preparation:

- For NMR: Dissolve ~10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- For IR: As the material is a liquid, a drop can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two NaCl salt plates.[4]

2. Data Acquisition:

- ¹H NMR: Acquire a proton NMR spectrum. Key signals are expected for the ethyl groups of the diethylamino and ester moieties, as well as the vinyl protons.

- ¹³C NMR: Acquire a carbon-13 NMR spectrum. This is crucial for confirming the carbon backbone and the presence of the carbonyl carbon.

- FT-IR: Acquire an infrared spectrum over the 4000-400 cm⁻¹ range.

3. Data Analysis & Interpretation:

The causality behind peak assignment is rooted in the molecule's electronic environment. The electron-donating nitrogen and electron-withdrawing carbonyl group create distinct chemical shifts for the vinyl protons, which is a key diagnostic feature.

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks / Chemical Shifts (δ, ppm) | Assignment & Rationale |

|---|---|---|

| ¹H NMR | ~1.1 (t), ~3.3 (q) | N-CH₂CH₃ and N-CH₂ CH₃ (Diethylamino group) |

| ~1.2 (t), ~4.1 (q) | O-CH₂CH₃ and O-CH₂ CH₃ (Ethyl ester group) | |

| ~4.5 (d), ~7.5 (d) | Vinyl protons (-CH=CH-). The significant downfield shift of one proton is due to deshielding by the carbonyl group. | |

| ¹³C NMR | ~12, ~45 | Diethylamino carbons |

| ~15, ~58 | Ethyl ester carbons | |

| ~90, ~155 | Vinyl carbons | |

| ~168 | C =O (Ester carbonyl carbon) | |

| FT-IR (cm⁻¹) | ~1700-1720 | C=O stretch (conjugated ester) |

| ~1600-1640 | C=C stretch (alkene) |

| | ~1100-1200 | C-O stretch (ester) |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual values may vary slightly based on solvent and instrument calibration.[5][6]

Safe Handling and Storage

This compound and related acrylates require careful handling due to their potential health hazards and chemical reactivity.

Table 4: GHS Hazard Information Summary

| Hazard | Classification | Precautionary Statement Codes |

|---|---|---|

| Skin Sensitization | May cause an allergic skin reaction.[7] | P261, P272, P280, P302+P352, P333+P313 |

| Aquatic Hazard | Harmful to aquatic life.[7] | P273 |

Protocol 2: Safe Handling and Storage Procedures

1. Personal Protective Equipment (PPE):

- Wear tightly fitting safety goggles or a face shield.[7]

- Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[7]

- Use a lab coat and ensure work is conducted in a well-ventilated area, preferably inside a chemical fume hood.[7][8]

2. Handling:

- Avoid contact with skin, eyes, and clothing.[8]

- Prevent the formation of aerosols.

- Keep away from sources of ignition as vapors may form flammable mixtures with air.[9][10]

3. Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

- The compound can polymerize. Some suppliers may add an inhibitor like MEHQ (Mequinol). The stabilizer is only effective in the presence of oxygen, so do not store under an inert atmosphere for long periods unless specified otherwise.[9]

- Store away from incompatible materials such as strong oxidizing agents and acids.

4. Disposal:

- Dispose of contents and container to an approved chemical destruction plant or via controlled incineration. Do not discharge into sewer systems.[7][10]

Synthesis Overview

Understanding the synthesis of this compound provides context for potential impurities. The most common laboratory-scale synthesis involves the conjugate addition of diethylamine to ethyl propiolate.[2]

Reaction Pathway

Caption: Synthesis via conjugate addition of diethylamine to ethyl propiolate.

Protocol 3: Example Laboratory Synthesis

This protocol is adapted from established literature procedures.[2]

1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethyl propiolate (0.2 mol) in 150 mL of ethyl alcohol.

2. Reagent Addition:

- Prepare a solution of diethylamine (0.2 mol) in 100 mL of ethyl alcohol and add it to the addition funnel.

- Add the diethylamine solution dropwise to the stirred ethyl propiolate solution at room temperature. Causality Note: This reaction is exothermic; slow addition is crucial to control the temperature and prevent runaway reactions or side-product formation.

3. Reaction:

- After the addition is complete, continue stirring the mixture at room temperature for approximately 3-4 hours to ensure the reaction goes to completion.

4. Workup and Purification:

- Remove the ethyl alcohol solvent using a rotary evaporator.

- The resulting residue is then purified by vacuum distillation (e.g., at ~88°C under 6 mmHg vacuum) to yield the pure this compound product.[2]

Conclusion

This compound is a readily available and highly valuable reagent for researchers in organic synthesis and drug development. Its successful application hinges on a diligent procurement strategy, robust in-house quality verification, and strict adherence to safe handling protocols. By understanding its chemical properties, sourcing channels, and analytical validation methods, scientists can confidently incorporate this versatile building block into their research, ensuring both the safety and integrity of their experimental outcomes.

References

-

Synthesis of this compound. PrepChem.com. [Link]

- Preparation method for 3-N,N-dimethylamino ethyl acrylate.

-

Safety Data Sheet - Ethyl Acrylate. Generic SDS. [Link]

-

Ethyl Acrylate (EA) Safety Data Sheet. Chemius. [Link]

- Preparation method of 3-N,N-dimethylamino ethyl acrylate.

-

Supplementary Information - Spectroscopic Data. The Royal Society of Chemistry. [Link]

-

ETHYL-3-DIMETHYLAMINOACRYLATE - 13C NMR. SpectraBase. [Link]

-

Diethylaminoethyl Methacrylate. PubChem. [Link]

-

Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate. MDPI. [Link]

-

Analytical Method for Residual Monomer Ethyl Acrylate Determination. BrJAC. [Link]

-

Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery. ResearchGate. [Link]

-

Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. NIH National Library of Medicine. [Link]

Sources

- 1. Ethyl 3-(dimethylamino)acrylate, 99% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of Ethyl 3-(dimethylamino)acrylate in Organic Solvents

A Note on the Analyte: This guide addresses the solubility of Ethyl 3-(dimethylamino)acrylate. While the initial topic of interest was its diethylamino counterpart, publicly available, verifiable data predominantly pertains to the dimethylamino derivative. Given their structural similarities, the principles and methodologies outlined herein provide a robust framework for investigating both compounds.

Executive Summary

Ethyl 3-(dimethylamino)acrylate is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, including quinolone anti-infective agents, and in the production of specialized polymers.[1][2] Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies (such as recrystallization), and formulating products. This document provides a comprehensive overview of the known physicochemical properties of Ethyl 3-(dimethylamino)acrylate and presents a detailed, field-proven methodology for systematically determining its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical, scientifically grounded approach to solvent selection and solubility assessment.

Physicochemical Properties and Known Solubility

A foundational understanding of a compound's physical properties is essential for predicting its solubility behavior. The general principle of "like dissolves like" suggests that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[3][4] Ethyl 3-(dimethylamino)acrylate possesses both polar characteristics (due to the tertiary amine and ester functional groups) and nonpolar features (the ethyl and vinyl backbone), suggesting a nuanced solubility profile across solvents of varying polarities.

Table 1: Physicochemical Properties of Ethyl 3-(dimethylamino)acrylate

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [5][6] |

| Molecular Weight | 143.18 g/mol | [5][6] |

| Appearance | Orange to Yellow Liquid | [6] |

| Density | 1.000 g/mL | [6] |

| Melting Point | 17.0°C to 18.0°C | [6] |

| Boiling Point | 118°C to 121°C @ 10.0 hPa | [6] |

| Flash Point | 105°C | [6] |

While comprehensive data on its solubility in organic solvents is not widely published, its solubility in water has been reported, as detailed below.

Table 2: Known Quantitative Solubility Data

| Solvent | Temperature | Solubility | Source |

| Water | 25°C | 90 g/L | [6] |

The significant solubility in water is indicative of the polarity imparted by the ester and amino groups. However, for applications in organic synthesis and purification, data in non-aqueous media is critical. The following sections provide a robust protocol for generating this essential data.

Experimental Protocol for Solubility Determination

This protocol describes a standardized method for determining the solubility of Ethyl 3-(dimethylamino)acrylate in a selection of organic solvents. The causality behind this experimental design is to establish a reliable and reproducible workflow that minimizes variability and ensures data integrity.

Materials and Equipment

-

Ethyl 3-(dimethylamino)acrylate (≥99% purity)

-

Selected organic solvents (analytical grade or higher): e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath

-

Calibrated digital thermometer

-

Micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Ethyl 3-(dimethylamino)acrylate into a series of labeled vials. An excess is critical to ensure a saturated solution is formed.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a minimum of 24 hours to ensure saturation.[4] Visual confirmation of excess solid/liquid phase at the bottom of the vial is necessary.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours at the set temperature to let the excess solute settle.

-

Carefully draw an aliquot of the supernatant using a syringe. Avoid disturbing the undissolved material.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. The filtration step is a self-validating measure to ensure no solid particulates are carried over, which would artificially inflate the solubility measurement.

-

Accurately weigh the filtered aliquot to determine its mass.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a stock solution of Ethyl 3-(dimethylamino)acrylate in a suitable solvent (e.g., acetonitrile) of a known concentration.

-

From the stock solution, create a series of calibration standards of decreasing concentration.

-

Analyze the calibration standards using HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered saturated solution (from step 2) with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the standard curve.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the HPLC analysis and accounting for the dilution factor, calculate the mass of the solute in the filtered aliquot.

-

Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by relating the mass of the solute to the volume or mass of the solvent used.

-

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize that procedural excellence is inseparable from a commitment to safety. When handling Ethyl 3-(dimethylamino)acrylate, the following precautions, derived from safety data sheets, must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat to prevent skin and eye contact.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

-

Skin Contact: This compound may cause an allergic skin reaction.[7][8] In case of skin contact, wash immediately with plenty of soap and water.[7][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

By adhering to this guide, researchers can systematically and safely generate the high-quality solubility data required for advancing their research and development objectives.

References

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: Ethyl 3-(dimethylamino)acrylate.

- ChemicalBook. (2025, September 6). Ethyl 3-(N,N-dimethylamino)acrylate - Safety Data Sheet.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 3-(Dimethylamino)acrylate | 924-99-2.

- Sigma-Aldrich. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate 1117-37-9.

- PubChem. (n.d.). Ethyl trans-3-dimethylaminoacrylate.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?

- PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19).

- CAS Common Chemistry. (n.d.). (Diethylamino)ethyl acrylate.

- ChemicalBook. (2025, August 1). Ethyl 3-(N,N-dimethylamino)acrylate | 1117-37-9.

- ECHEMI. (n.d.). Ethyl3-(N,N-dimethylamino)acrylate SDS, 924-99-2 Safety Data Sheets.

- Guidechem. (n.d.). How to prepare Ethyl 3-(N,N-dimethylamino)acrylate?.

- Thermo Scientific Acros. (n.d.). Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g.

Sources

- 1. Ethyl 3-(N,N-dimethylamino)acrylate | 1117-37-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 | CID 5369162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Ethyl 3-(diethylamino)acrylate as a Versatile Michael Acceptor in Organic Synthesis

Introduction

Ethyl 3-(diethylamino)acrylate is a valuable and versatile reagent in modern organic synthesis. As an α,β-unsaturated ester, its core reactivity is defined by the electrophilic nature of the β-carbon, making it an excellent substrate for Michael addition reactions. The presence of the diethylamino group at the 3-position introduces unique electronic properties, modulating the reactivity of the acrylate system and providing a handle for further synthetic transformations. This guide provides an in-depth exploration of this compound's role as a Michael acceptor, offering detailed protocols and field-proven insights for researchers, chemists, and professionals in drug development. Its utility is particularly noted in the synthesis of key intermediates for fungicides and quinolone-based anti-infective drugs.[1]

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is crucial for its effective application. The molecule's reactivity is a direct consequence of its electronic structure: a conjugated system comprising a carbonyl group, a carbon-carbon double bond, and a nitrogen atom with a lone pair of electrons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36149-51-6 | [2] |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Clear yellow to light orange liquid | [3] |

| Boiling Point | 88 °C at 6 mmHg | [4] |

| InChI Key | MVUMJYQUKKUOHO-AATRIKPKSA-N | [5][6] |

| SMILES | CCOC(=O)/C=C/N(CC)CC | [5] |

The diethylamino group acts as an electron-donating group through resonance, pushing electron density into the π-system. This donation slightly deactivates the β-carbon towards nucleophilic attack compared to a simple ethyl acrylate. However, the powerful electron-withdrawing effect of the ester carbonyl group ensures that the β-position remains sufficiently electrophilic to react with a wide range of soft nucleophiles, a cornerstone of the Michael addition reaction.[7][8]

Synthesis of this compound

A common and efficient method for preparing the title compound is through the conjugate addition of diethylamine to ethyl propiolate.[4] This reaction is typically exothermic and proceeds readily at room temperature.

Protocol 2.1: Synthesis from Ethyl Propiolate

-

Reagents & Setup:

-

Equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Prepare a solution of ethyl propiolate (0.2 mol) in 150 mL of ethanol.

-

Prepare a separate solution of diethylamine (0.2 mol) in 100 mL of ethanol.

-

-

Procedure:

-

Begin stirring the ethyl propiolate solution at room temperature.

-

Add the diethylamine solution dropwise via the addition funnel. An exothermic reaction will be observed. Maintain control over the addition rate to keep the temperature manageable.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 3.5 hours to ensure completion.[4]

-

-

Work-up & Purification:

The Michael Addition Reaction: Mechanism and Application

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] This reaction is one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in a controlled manner.

General Mechanism

The reaction is typically catalyzed by a weak base, which serves to deprotonate the nucleophile (if required, as in the case of thiols or carbon acids), increasing its nucleophilicity. The resulting nucleophile then attacks the electrophilic β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated by the solvent or a proton source to yield the final 1,4-adduct.

Caption: General mechanism of a base-catalyzed Michael addition.

Scope of Nucleophiles

A variety of soft nucleophiles are suitable for addition to this compound. The choice of nucleophile is dictated by the desired final product, which is often a precursor to more complex molecules.

-

Thio-Michael Addition: Thiols are excellent nucleophiles for this reaction, leading to β-thioether esters. These reactions are often rapid and high-yielding.[7][9]

-

Aza-Michael Addition: Primary and secondary amines can add to form valuable β-amino esters.[10] The reaction with secondary amines is particularly common.

-

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or nitroalkanes, can also be employed to form new carbon-carbon bonds.

Protocol: Thio-Michael Addition to this compound

This protocol details a representative procedure for the addition of a thiol to this compound. This reaction is chosen for its reliability, high yield, and the utility of the resulting β-thioether ester product.

Experimental Workflow

Caption: Standard workflow for a Michael addition experiment.

Step-by-Step Methodology

Objective: To synthesize Ethyl 3-(diethylamino)-3-(hexylthio)propanoate.

Reagents and Equipment:

-

This compound (1.0 eq)

-

1-Hexanethiol (1.05 eq)

-

Triethylamine (TEA) (0.1 eq)

-

Dichloromethane (DCM) as solvent

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

Standard glassware for work-up and purification

-

Thin-layer chromatography (TLC) plate and chamber

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.71 g, 10 mmol) and dry DCM (20 mL). Begin stirring.

-

Catalyst Addition: Add triethylamine (e.g., 0.14 mL, 1 mmol) to the solution. The base acts as a catalyst by deprotonating the thiol, thereby increasing its nucleophilicity.[7]

-

Nucleophile Addition: Slowly add 1-hexanethiol (e.g., 1.55 mL, 10.5 mmol) to the stirring solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC by observing the consumption of the starting acrylate. These reactions are often complete within a few hours.

-

Work-up:

-

Once the reaction is complete, quench by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure β-thioether ester.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Advanced Materials

The products derived from Michael additions with this compound are valuable intermediates.

-

Pharmaceutical Intermediates: The β-amino ester and β-thioether ester scaffolds are present in numerous biologically active compounds. For instance, related acrylate derivatives are used to synthesize fungicides and quinolone antibiotics like ciprofloxacin and moxifloxacin.[1]

-